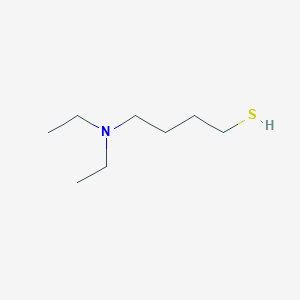

4-(Diethylamino)butane-1-thiol

Description

Fundamental Significance of Aminothiols in Contemporary Organic and Inorganic Chemistry

Aminothiols are a class of organic compounds characterized by the presence of at least one amino group (-NH2, -NHR, or -NR2) and one thiol group (-SH). goong.com This dual functionality imparts a unique chemical reactivity that makes them indispensable in both organic and inorganic chemistry.

In organic chemistry, aminothiols are crucial building blocks in synthesis. The amino acid cysteine is a primary example of a naturally occurring aminothiol (B82208) that is fundamental to the structure and function of proteins through the formation of disulfide bonds. goong.comwikipedia.org In synthetic chemistry, the differential reactivity of the nucleophilic thiol and amino groups allows for selective chemical modifications, making them valuable in bioconjugation, peptide synthesis, and the development of complex molecular architectures. mdpi.comnih.govthieme-connect.com For instance, the reaction between aminonitriles and aminothiols like cysteine has been proposed as a pathway for the formation of thiol-containing dipeptides in prebiotic chemistry. mdpi.comresearchgate.net

In inorganic chemistry, the significance of aminothiols is largely centered on their excellent capabilities as ligands for metal ions. researchgate.net The soft sulfur atom of the thiol group exhibits a high affinity for soft metals such as gold, silver, and copper, while the harder nitrogen atom of the amino group can coordinate with a different range of metal centers. researchgate.net This chelating ability is exploited in coordination chemistry to create stable metal complexes with diverse structural motifs, including multinuclear clusters bridged by sulfur atoms. researchgate.net A prominent application is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.orgnih.govresearchgate.net The thiol group forms a strong covalent bond with the gold surface, while the terminal amino group can be used to tailor the surface's chemical properties or serve as an anchor point for further functionalization. acs.orgresearchgate.net

Strategic Positioning and Research Trajectories for 4-(Diethylamino)butane-1-thiol

While extensive research on this compound is not widely published, its molecular structure allows for its strategic positioning within key research areas. Its properties, detailed in Table 1, make it a valuable candidate for applications in materials science and nanotechnology.

Table 1: Properties of this compound This table is generated based on data from public chemical databases. nih.gov

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₉NS |

| Molecular Weight | 161.31 g/mol |

| CAS Number | 79825-63-1 |

| Canonical SMILES | CCN(CC)CCCCS |

| InChI Key | YFLGELAXNLBLJE-UHFFFAOYSA-N |

The primary research trajectory for this compound is in the field of surface science, specifically as a component for creating functionalized SAMs. The butane-1-thiol structure is analogous to other alkanethiols known to form ordered layers on gold surfaces. wikipedia.orgnih.gov The key features of this molecule include:

Strong Surface Anchoring: The terminal thiol group provides a robust anchor for chemisorption onto metallic substrates like gold, a foundational step for building well-defined surfaces. researchgate.net

Tertiary Amine Functionality: Unlike primary aminothiols (e.g., cysteamine), this compound possesses a tertiary amine. Aromatic amines, being less basic than alkyl amines, are less likely to be protonated by the thiol group, which can improve the stability of the molecule in solution and during the monolayer formation process. acs.org This tertiary amine can act as a catalytic site, a pH-responsive moiety, or a coordination site for specific metal ions.

Potential research directions could involve using this compound to fabricate surfaces for sensor applications, to control interfacial properties in electronic devices, or to serve as a foundational layer for building more complex, hierarchical nanostructures. Its role as a ligand in the synthesis of novel coordination compounds also presents a viable avenue for investigation.

Methodological Frameworks for Investigating Amino Thiol Compounds

A diverse array of analytical techniques is employed to characterize aminothiols and their assemblies, providing insights into their structure, bonding, and function. The choice of method depends on whether the compound is being studied in solution, in the solid state, or as a monolayer on a surface.

For aminothiol-based SAMs, surface-sensitive techniques are paramount. X-ray Photoelectron Spectroscopy (XPS) is widely used to determine the elemental composition and chemical states of the atoms within the monolayer, confirming the presence of sulfur, nitrogen, and carbon and providing evidence of the sulfur-gold bond. acs.orgnih.govresearchgate.netNear-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides information about the orientation of the molecules within the assembly. nih.govresearchgate.net The morphology and packing of the monolayers are often visualized using Atomic Force Microscopy (AFM) . nih.govresearchgate.net

The vibrational properties and functional groups of the aminothiols are probed using infrared spectroscopy, particularly Fourier-Transform Infrared Reflection Absorption Spectroscopy (IRRAS) for molecules on reflective surfaces. researchgate.net Electrochemical methods, such as cyclic voltammetry, are employed to study the redox behavior of the thiol and amino groups and to assess the barrier properties of the SAMs. mdpi.com

Table 2: Key Methodological Frameworks for Aminothiol Research

| Analytical Technique | Information Obtained | Typical Application | References |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states | Verifying SAM formation and S-Au bond | acs.orgnih.govresearchgate.net |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular orientation and tilt angle on a surface | Characterizing order in SAMs | nih.govresearchgate.net |

| Atomic Force Microscopy (AFM) | Surface topography, monolayer domain structure | Visualizing SAM morphology | nih.govresearchgate.net |

| Infrared Reflection Absorption Spectroscopy (IRRAS) | Vibrational modes, functional group orientation | Confirming molecular structure in SAMs | researchgate.net |

| Electrochemical Methods | Redox potentials, electron transfer properties | Assessing SAM integrity and redox activity | mdpi.com |

These methods, often used in combination, provide a comprehensive picture of the behavior of aminothiols like this compound, from their fundamental chemical properties to their organization and function in complex systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79825-63-1 |

|---|---|

Molecular Formula |

C8H19NS |

Molecular Weight |

161.31 g/mol |

IUPAC Name |

4-(diethylamino)butane-1-thiol |

InChI |

InChI=1S/C8H19NS/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3 |

InChI Key |

YFLGELAXNLBLJE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCS |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diethylamino Butane 1 Thiol and Its Structural Analogues

Classical Synthetic Approaches to Primary and Substituted Thiols

Traditional methods for thiol synthesis have long been established, primarily relying on nucleophilic substitution and the transformation of oxygen-containing precursors. These approaches are valued for their reliability and applicability to a wide range of substrates.

Nucleophilic Displacement Reactions with Sulfur Reagents

Nucleophilic substitution reactions represent a cornerstone of thiol synthesis, involving the displacement of a leaving group by a sulfur-containing nucleophile. This strategy is particularly effective for converting alkyl halides into their corresponding thiols.

A direct and common method for preparing thiols involves the reaction of an alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). chemistrysteps.comjove.com This SN2 reaction is a straightforward approach for introducing a thiol group.

However, a significant challenge with this method is the potential for over-alkylation. The initially formed thiol is also a potent nucleophile and can react with another molecule of the alkyl halide to produce a dialkyl sulfide (B99878) (thioether) as a byproduct. chemistrysteps.comjove.comwikipedia.org To mitigate this side reaction, a large excess of the hydrosulfide reagent is often employed. chemistrysteps.com The use of phase transfer catalysts, such as tetra-n-butyl ammonium (B1175870) bromide (TBAB), can facilitate the reaction between aqueous sodium hydrosulfide and water-insoluble alkyl halides, leading to improved yields at milder conditions. sciensage.info

Table 1: Examples of Thiol Synthesis via Alkylation with Hydrosulfide Anion

| Alkyl Halide Precursor | Sulfur Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 1-Bromobutane | NaSH | --- | 1-Butanethiol | --- | jove.com |

| Benzyl Halide | NaSH | TBAB, Monochlorobenzene, 10-15℃ | Benzyl Thiol | Excellent | sciensage.info |

| Alkyl Halide | Hydrosulphide Exchange Resin | Methanol (B129727) | Alkyl Thiol | --- | sciensage.info |

To circumvent the issue of sulfide byproduct formation, an indirect method utilizing thiourea (B124793) is frequently employed. wikipedia.orgucalgary.calibretexts.org In this two-step process, an alkyl halide is first treated with thiourea to form a stable, crystalline S-alkylisothiouronium salt. ucalgary.caias.ac.in This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol. wikipedia.orgucalgary.ca This method is particularly effective for the synthesis of primary thiols. wikipedia.orgias.ac.in

The reaction proceeds via an SN2 mechanism where thiourea acts as the sulfur nucleophile. ucalgary.ca The subsequent hydrolysis of the isothiouronium salt can be carried out with an aqueous base. jove.com This route is advantageous as it avoids the formation of thioether impurities that can complicate purification. wikipedia.org The isothiouronium salt pathway has been successfully applied to a variety of substrates, including the synthesis of multifunctional secondary thiols from α,β-unsaturated carboxylic acids. acs.org

Table 2: Synthesis of Thiols via Isothiouronium Salt Intermediates

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| Alkyl Halide | 1. Thiourea 2. Aqueous Base | Alkyl Isothiourea Salt | Thiol | Good | jove.comlibretexts.org |

| Chloroacetylated Starch | 1. Thiourea (Microwave) 2. Hydrolysis | Isothiouronium Salt | Thiolated Starch | ~83% | ias.ac.in |

| Crotonic Acid | 1. Thiourea (Michael Addition) 2. Base | Isothiouronium Salt | 3-Mercaptobutanoic Acid | 68.1% | acs.org |

Catalytic Transformations from Oxygenated Precursors

More contemporary approaches focus on the conversion of alcohols to thiols, which is considered a "greener" alternative to using alkyl halides due to the generation of water as the primary byproduct. d-nb.info These methods often rely on catalysis to activate the alcohol's hydroxyl group, which is a poor leaving group.

Catalytic Transformations from Oxygenated Precursors

Conversion of Alcohols to Thiols via Acid-Base Catalysis

A two-step approach is often more practical, where the alcohol is first converted to a better leaving group, such as a tosylate. encyclopedia.pubresearchgate.net The tosylate is then displaced by a sulfur nucleophile. This method has been shown to be effective for a range of alcohols, including monoterpene alcohols and ethylene (B1197577) oxide oligomers. encyclopedia.pubresearchgate.net

Heterogeneous and Homogeneous Catalysis in Thiolation Reactions

Both heterogeneous and homogeneous catalysts play a significant role in modern thiolation reactions. Heterogeneous catalysts, such as silica (B1680970) alumina, can facilitate the direct synthesis of thioethers from alcohols and thiols under solvent-free conditions, offering advantages in terms of catalyst recovery and reuse. d-nb.info Nanolayered cobalt-molybdenum sulfide (Co-Mo-S) materials have also been identified as excellent catalysts for C-S bond formation from alcohols and thiols. researchgate.net

Homogeneous catalysis, employing metal complexes, offers high efficiency and selectivity. For example, metal-free dehydrative coupling of alcohols and thiols can be achieved using triflic acid as a catalyst. nih.govresearchgate.net Transition-metal catalysts, including those based on zinc, indium, and palladium, have been successfully used for the dehydrative thioetherification of alcohols. chemrevlett.com The "borrowing hydrogen" methodology, which involves the temporary dehydrogenation of an alcohol to an aldehyde or ketone intermediate, followed by condensation with a thiol and subsequent hydrogenation, is another powerful strategy for C-S bond formation catalyzed by both homogeneous and heterogeneous systems. researchgate.netrsc.org

Table 3: Catalytic Conversion of Alcohols to Thioethers/Thiols

| Alcohol Substrate | Thiol/Sulfur Source | Catalyst | Product Type | Key Features | Reference |

| Alcohols | Thiols | Silica Alumina | Thioether | Heterogeneous, solvent-free | d-nb.info |

| Primary & Secondary Alcohols | Thiols | Nanolayered Co-Mo-S | Thioether | Heterogeneous, good to excellent yields | researchgate.net |

| Alcohols | Thiols | Triflic Acid | Thioether | Homogeneous, metal-free | nih.govresearchgate.net |

| Benzylic Alcohols | Thiols | ZnI2 | Thioether | Homogeneous | chemrevlett.com |

| Secondary & Tertiary Benzyl Alcohols | Thiols | In(OTf)3 | Thioether | Homogeneous, excellent yields | chemrevlett.com |

| Alcohols | Thiols | PdCl2(MeCN)2 | Thioether | Homogeneous | chemrevlett.com |

Strategies for Thiol-Containing Amino Acid Synthesis

The synthesis of amino acids containing thiol groups, which are structural analogues of 4-(diethylamino)butane-1-thiol, often employs classical methods of carbon-carbon and carbon-sulfur bond formation, leveraging the reactivity of protected amino acid precursors.

Alkylation of Glycinate (B8599266) Ketimines for Amino Thiol Scaffolds

A versatile and general method for preparing thiol-containing α-amino acids involves the alkylation of a glycinate ketimine. tandfonline.com This strategy typically uses a commercially available benzophenone (B1666685) glycine (B1666218) ketimine (Schiff base), which can be deprotonated to form a stable carbanion. tandfonline.com This nucleophile is then reacted with various alkylating agents containing a protected thiol group, such as a thioester. The subsequent hydrolysis of both the ketimine protecting group and the thioester yields the desired thiol-containing amino acid. tandfonline.comtandfonline.com

The key steps in this synthesis are:

Alkylation: The Schiff base is alkylated with a haloalkyl thioester. Phase-transfer conditions, using a base like aqueous potassium hydroxide (B78521) with a phase-transfer catalyst, can be employed. tandfonline.com

Purification: A significant challenge can be the instability of the ketimine intermediates on standard silica gel. tandfonline.com To circumvent hydrolysis during purification, neutral adsorbents such as Florisil are used in flash chromatography to isolate the pure alkylated intermediates. tandfonline.com

Hydrolysis: The final step involves the deprotection of both the ketimine and the thioester. This is typically achieved by refluxing with a strong acid, such as 6 N HCl, under an inert atmosphere to yield the final aminothiol (B82208) product. tandfonline.com

This method's adaptability allows for the synthesis of a variety of thiol-containing amino acids by simply changing the alkylating agent. tandfonline.comresearchgate.net

Table 1: Synthesis of α-Substituted Thiol-Containing Amino Acids via Glycinate Ketimine Alkylation tandfonline.com This table is based on a representative general scheme where 'n' denotes the number of methylene (B1212753) units in the alkyl chain.

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Alkylation | Benzophenone glycinate ketimine, Br(CH₂)ₙSAc | K₂CO₃, CH₃CN, 40°C | Alkylated thioester ketimine | Good |

| 2. Hydrolysis | Alkylated thioester ketimine | 6 N HCl, reflux | Thiol-containing amino acid | Quantitative |

Electrophilic Sulfenylation in Amino Acid Derivatization

Electrophilic sulfenylation provides a direct and concise route for installing a thiol functional group onto a nucleophilic carbon in the side chain of an amino acid. nih.gov This approach is particularly effective for synthesizing thiolated derivatives of amino acids like aspartic acid (Asp) and glutamic acid (Glu). nih.gov

The methodology involves chemoselectively enolizing the protected side-chain ester of an amino acid to create a nucleophilic enolate. This enolate then attacks an electrophilic sulfur-containing reagent. nih.gov For instance, the synthesis of β-thiol derived Asp was achieved by treating the corresponding protected amino acid with a lithium base to form an enolate, which then reacts with an electrophilic sulfenylating reagent at low temperatures. nih.gov This reaction can proceed with high stereoselectivity, influenced by the native α-chiral center of the amino acid. nih.gov Similarly, γ-thiolated glutamic acid has been synthesized by enolizing the side-chain carboxylate ester and performing an in-situ sulfenylation, resulting in a single diastereomer in high yield. nih.gov

The reactivity of the electrophilic sulfur center is a key aspect of this method. In biological contexts, the electrophilic sulfur atom of a cysteine sulfenic acid (Cys-SOH) readily reacts with thiolate nucleophiles to form disulfide bonds, highlighting the fundamental reactivity exploited in this synthetic strategy. rsc.org

Table 2: Examples of Electrophilic Sulfenylation for Thiolated Amino Acid Synthesis nih.gov

| Starting Amino Acid | Key Steps | Electrophilic Sulfur Reagent | Product |

|---|---|---|---|

| Aspartic Acid (Asp) | 1. Carboxylic acid protection (e.g., allyl ester). 2. Enolization of side-chain ester with a lithium base. 3. Nucleophilic attack on the electrophilic sulfur center. | DMB-S-S-DMB (2,4-dimethoxybenzyl disulfide derivative) | β-thiol derived Aspartic Acid |

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry emphasize the development of environmentally friendly and efficient processes. These principles have been applied to the synthesis of aminothiols and related organosulfur compounds, focusing on methods that reduce waste, avoid harsh conditions, and utilize benign solvents.

Visible-Light Photoredox Catalysis for Thiol-Ene/Yne Reactions

Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. mdpi.comnih.gov It offers a mild and efficient pathway for thiol-ene and thiol-yne reactions, which involve the direct hydrothiolation of alkenes and alkynes, respectively. mdpi.comresearchgate.net This method is a highly atom-economic approach to constructing carbon-sulfur bonds, avoiding the harsh reagents or specialized UV photo-apparatus required by traditional methods. nih.govresearchgate.net

The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process. In the context of thiol-ene reactions, the photoexcited catalyst can generate a reactive thiyl radical from a thiol precursor. nih.govresearchgate.net This radical then adds across an alkene or alkyne double/triple bond, and a subsequent hydrogen atom transfer completes the hydrothiolation cycle and regenerates the catalyst. mdpi.com

A variety of photocatalysts, including transition-metal complexes like Ru(bpy)₃Cl₂ and metal-free organic dyes such as Eosin Y and 9-mesityl-10-methylacridinum salts, have been successfully employed. researchgate.netrsc.orgresearchgate.net These methods are noted for their high efficiency and broad substrate scope under mild, often neutral, reaction conditions. mdpi.comnih.gov

Table 3: Examples of Photocatalysts in Visible-Light-Mediated Thiol-Ene/Yne Reactions

| Photocatalyst | Reaction Type | Key Features | Source(s) |

|---|---|---|---|

| Eosin Y | Thiol-Yne | Metal-free, environmentally friendly, high yields, and excellent selectivity. | rsc.org |

| Ru(bpy)₃Cl₂ | Thiol-Ene | Pioneering use of transition-metal photocatalyst under mild conditions, replacing UV irradiation. | mdpi.com |

| 9-mesityl-10-methylacridinum tetrafluoroborate | Thiol-Ene | Organic photocatalyst, metal-free, works with near-stoichiometric levels of reactants. | nih.govresearchgate.net |

Green Chemistry Principles in Aminothiol Synthesis

The principles of green chemistry, which advocate for the reduction of waste and the use of non-toxic substances, are increasingly influencing synthetic route design. semanticscholar.org A key aspect of this is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and safety. semanticscholar.org Performing organic reactions in an aqueous medium can offer unique reactivity and selectivity compared to conventional organic solvents. semanticscholar.orgrsc.org While organic reagents may have low solubility in water, this can sometimes accelerate reaction rates due to hydrophobic effects. semanticscholar.org

In the context of synthesizing molecules with functionalities similar to aminothiols, several methods have been developed in water. For example, an efficient, one-step synthesis of various benzothiazole-2-thiols and related heterocycles has been achieved by reacting 2-aminothiophenols with tetramethylthiuram disulfide in water, resulting in excellent yields and short reaction times without the need for metal catalysts. rsc.org Furthermore, the chemoselective acylation of amines has been successfully performed in an aqueous medium using sodium bicarbonate, demonstrating that water can be a suitable solvent for reactions involving amino groups, a key feature of aminothiols. semanticscholar.org These examples underscore the potential for developing synthetic routes to compounds like this compound that are both efficient and environmentally responsible by utilizing water as the reaction solvent. rsc.orgcsic.es

Solvent-Free Protocols for Thiol Formation

The synthesis of thiols and their derivatives under solvent-free conditions represents a significant advancement in green chemistry, minimizing waste and reducing environmental impact. These methods often involve heating the neat reactants, sometimes with a catalyst, to drive the reaction to completion.

One prominent solvent-free method applicable to the formation of thiol-containing heterocycles is the base-catalyzed condensation of aminothiols with nitriles to form 2-substituted thiazolines. rsc.org In this reaction, the aminothiol, such as the analogue cysteamine (B1669678), reacts with a variety of nitriles at elevated temperatures in the absence of a solvent. A catalytic amount of a base like sodium hydroxide is sufficient to promote the cyclization, which involves the formation of a new carbon-sulfur bond. rsc.org This approach is straightforward, allows for high conversion for a range of nitriles, and simplifies product isolation, often requiring just a simple extraction. rsc.org The reaction proceeds by the base liberating the free aminothiol, which then acts as a nucleophile attacking the nitrile carbon, followed by intramolecular cyclization. rsc.org

Similarly, the Hantzsch condensation provides a rapid and eco-friendly solvent-free route to 2-aminothiazoles. organic-chemistry.org This method involves the reaction of α-haloketones with a thiourea, proceeding to completion within seconds upon heating without the need for a catalyst. organic-chemistry.org

Another relevant solvent-free protocol is the synthesis of thioesters from acid chlorides and thiols. researchgate.net This transformation can be achieved at room temperature using a synergistic catalytic system, such as niobium pentachloride (NbCl₅) and silver perchlorate (B79767) (AgClO₄). researchgate.net This method is characterized by its ambient reaction conditions, short reaction times, and excellent product yields. researchgate.net

The following table summarizes representative examples of solvent-free reactions for the formation of C-S bonds, illustrating the conditions and outcomes that could be adapted for the synthesis of this compound derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Cysteamine hydrochloride | NaOH (0.2 equiv), 80 °C | 2-Phenyl-2-thiazoline | 98% | rsc.org |

| Benzyl cyanide | Cysteamine hydrochloride | NaOH (0.2 equiv), 80 °C | 2-Benzyl-2-thiazoline | 96% | rsc.org |

| 2-Bromoacetophenone | Thiourea | Heating (melting point) | 2-Amino-4-phenylthiazole | Good | organic-chemistry.org |

| Benzoyl chloride | Thiophenol | NbCl₅ (1 mol%), AgClO₄ (3 mol%), RT | S-Phenyl benzothioate | Excellent | researchgate.net |

Organocatalysis in Thiol-Michael Additions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. The Thiol-Michael addition, or sulfa-Michael addition, is a key carbon-sulfur bond-forming reaction where a thiol adds across an activated carbon-carbon double bond. The use of chiral organocatalysts can render this reaction highly enantioselective.

Bifunctional organocatalysts, particularly those based on thiourea scaffolds derived from chiral diamines or amino acids, are highly effective in promoting asymmetric sulfa-Michael additions. acs.orgacs.org These catalysts operate through a dual-activation mechanism. The thiourea moiety activates the Michael acceptor (e.g., a nitroalkene or an enone) through hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the thiol to form a more nucleophilic thiolate. acs.org This controlled environment allows for facial discrimination of the prochiral Michael acceptor, leading to a highly enantioenriched product. researchgate.netmetu.edu.tr

A wide range of thiols, including aromatic and aliphatic variants, and various Michael acceptors have been successfully employed in these reactions. researchgate.net For instance, the addition of thioacetic acid to trans-β-nitrostyrenes, catalyzed by a bifunctional 2-aminoDMAP/thiourea catalyst, yields chiral thioester products with high enantioselectivity. metu.edu.tr These products are valuable intermediates for the synthesis of chiral 1,2-aminothiols. metu.edu.tr The reactions are typically performed under mild conditions in common organic solvents like toluene (B28343) or dichloromethane. acs.org

The data below illustrates the scope and efficiency of organocatalyzed asymmetric sulfa-Michael additions, a strategy directly applicable to the synthesis of chiral derivatives of this compound.

| Thiol Nucleophile | Michael Acceptor | Organocatalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Thiophenol | Cyclohexenone | Takemoto's thiourea VIII | 99% | 85% | acs.org |

| Thioacetic acid | trans-β-Nitrostyrene | 2-aminoDMAP/thiourea | up to 99% | up to 96% | metu.edu.tr |

| Thioacetic acid | α,β-Disubstituted nitroalkenes | Squaramide catalyst | Excellent | up to 95% | researchgate.net |

| Benzyl mercaptan | Chalcone | Cinchona alkaloid squaramide XI | 92% | 90% | acs.org |

Sonochemical Initiation in Thiol-Ene Reaction Systems

The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol across a double bond to form a thioether. wikipedia.org While this reaction is typically initiated by UV light or thermal radical initiators, sonochemistry—the use of high-intensity ultrasound—offers an alternative initiation method that can be performed at room temperature. researchgate.netrsc.org

Sonochemical initiation relies on acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the homolytic cleavage of solvent molecules or added initiators to produce radicals. researchgate.net These radicals can then initiate the thiol-ene reaction cycle. The process begins with the abstraction of a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•). This radical then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to yield the thioether product and propagate the radical chain. wikipedia.orgfrontiersin.org

Studies have demonstrated the effectiveness of sonochemical initiation for thiol-ene reactions in both organic (toluene) and aqueous solutions. researchgate.netrsc.org The use of an aminothiol analogue, cysteamine hydrochloride, has been successfully tested in water. researchgate.netrsc.org In aqueous systems, sonolysis of water can produce hydroxyl radicals, which can help initiate the reaction even without a dedicated radical initiator. researchgate.net The efficiency of the reaction can be influenced by factors such as ultrasound power, reaction time, and the concentration of reactants and initiators like potassium persulfate in water or azobisisobutyronitrile (AIBN) in organic solvents. researchgate.netresearchgate.net

The table below presents findings from the sonochemical thiol-ene coupling of cysteamine hydrochloride with various alkenes in an aqueous medium, highlighting the potential of this method for modifying aminothiols like this compound.

| Alkene | Thiol | Initiator/Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| N-isopropylacrylamide (NIPAm) | Cysteamine hydrochloride | K₂S₂O₈, Ultrasound (17 Wcm⁻²), 2h, Air | 84 | researchgate.net |

| Acrylamide | Cysteamine hydrochloride | K₂S₂O₈, Ultrasound (17 Wcm⁻²), 2h, Air | 50 | researchgate.net |

| Pentenoic acid | Cysteamine hydrochloride | Ultrasound (17 Wcm⁻²), 2h, Air (no initiator) | 100 | researchgate.net |

| Vinyl acetate | Cysteamine hydrochloride | Photoinitiated (365 nm LED), MeOH, 1h | 96 (Yield) | acs.org |

Targeted Derivatization Strategies during Synthetic Pathways

The presence of two distinct functional groups in this compound—a tertiary amine and a primary thiol—allows for a wide range of targeted derivatization strategies. These modifications can be used to introduce new functionalities, build more complex molecular architectures, or prepare the compound for specific applications, such as bioconjugation.

The thiol group is a highly reactive nucleophile, particularly in its thiolate form (S⁻). It can be selectively targeted for various transformations.

Thioether Formation: As discussed in the thiol-ene and Thiol-Michael sections, the thiol can readily react with alkenes to form stable thioether linkages. researchgate.netresearchgate.net

Thioester Synthesis: The thiol can be acylated by reaction with acid chlorides or carboxylic acids under appropriate coupling conditions to form thioesters. researchgate.net

Disulfide Formation: Mild oxidation can couple two thiol groups to form a disulfide bond, a linkage that is reversible under reducing conditions.

Reaction with Maleimides: The thiol group reacts specifically and rapidly with maleimides, a reaction widely used in bioconjugation to label proteins and other biomolecules. nih.gov

Fluorescent Labeling: A variety of derivatization reagents are available to specifically label thiols for analytical purposes. For example, reagents like 4-fluoro-7-sulfamoylbenzofurazan react with thiols to produce highly fluorescent adducts, enabling their detection at very low concentrations. greyhoundchrom.com

The tertiary amine group also offers opportunities for derivatization, although it is generally less nucleophilic than the primary or secondary amines often used in synthesis.

Quaternization: The lone pair of electrons on the nitrogen can react with alkyl halides to form a quaternary ammonium salt. This transformation introduces a permanent positive charge and can significantly alter the solubility and physicochemical properties of the molecule.

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide, which can modify the electronic properties and biological activity of the parent molecule.

Furthermore, both the amine and thiol groups can participate in cyclization reactions. For example, the reaction with nitriles to form thiazolines involves both functional groups to create a heterocyclic ring system. rsc.org This strategy effectively transforms the linear aminothiol into a more rigid cyclic structure.

Chemical Reactivity and Detailed Mechanistic Investigations of 4 Diethylamino Butane 1 Thiol Analogues

Nucleophilic Characteristics of the Sulfhydryl Group

The chemical behavior of 4-(diethylamino)butane-1-thiol and its analogues is significantly influenced by the sulfhydryl group (-SH). This functional group imparts nucleophilic characteristics to the molecule, playing a central role in a variety of chemical transformations. The sulfur atom of the thiol is a relatively weak nucleophile; however, upon deprotonation, it forms the much more reactive thiolate anion (RS⁻). nih.gov This enhanced nucleophilicity of the thiolate is a key factor in its reactions with electrophilic species. nih.gov The reactivity of the thiolate makes it a potent nucleophile in both substitution and addition reactions. nih.govnih.gov The nucleophilicity of the thiol group can be modulated by the local chemical environment, such as the presence of nearby functional groups that can influence its pKa. elsevierpure.comresearchgate.net

SN2 Reactivity with Electrophilic Centers

The thiolate anion derived from this compound analogues is a potent nucleophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions. nih.gov In these reactions, the thiolate attacks an electron-deficient (electrophilic) center, displacing a leaving group in a single, concerted step. researchgate.netyoutube.com This process involves a backside attack, where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center. youtube.com

The general scheme for an SN2 reaction involving a thiolate is as follows: RS⁻ + R'-X → R-S-R' + X⁻ (where RS⁻ is the thiolate, R'-X is the electrophilic substrate with leaving group X)

Electrophilic centers that are susceptible to SN2 attack by thiolates include sp³-hybridized carbon atoms in alkyl halides and other substrates with good leaving groups. researchgate.net The rate and efficiency of these SN2 reactions are dependent on several factors, including the nature of the electrophile, the leaving group's ability to depart, and the reaction solvent. nih.gov The soft nature of the sulfur atom in the thiolate makes it particularly reactive towards soft electrophiles, in accordance with the Hard and Soft Acids and Bases (HSAB) theory. nih.govnih.gov This principle suggests that soft nucleophiles, like thiolates, react more readily with soft electrophiles. nih.gov

Table 1: Factors Influencing SN2 Reactivity of Thiolates

| Factor | Influence on SN2 Reaction Rate | Example/Explanation |

|---|---|---|

| Nucleophile (Thiolate) | Higher concentration and greater nucleophilicity increase the rate. | Deprotonation of the thiol to the more nucleophilic thiolate is crucial. nih.gov |

| Electrophile (Substrate) | Less sterically hindered electrophiles (e.g., methyl > primary > secondary) react faster. youtube.com | Tertiary alkyl halides generally do not react via SN2 due to steric hindrance. |

| Leaving Group | Better leaving groups (weaker bases) increase the reaction rate. | I⁻ > Br⁻ > Cl⁻ > F⁻ is the general trend for halide leaving groups. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. nih.gov | Protic solvents can solvate the thiolate, reducing its nucleophilicity. |

Conjugate Addition Reactions (Thiol-Michael Additions)

Thiol-Michael additions, a type of conjugate addition, represent a significant class of reactions for the sulfhydryl group in aminothiols. nih.govnih.gov This reaction involves the 1,4-addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. nih.govnih.gov The reaction is highly efficient and can be catalyzed by either a base or a nucleophile. nih.govmdpi.com

In the base-catalyzed mechanism, a base deprotonates the thiol to form the highly nucleophilic thiolate anion. mdpi.com This thiolate then attacks the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate. mdpi.comrsc.org Subsequent protonation of the enolate yields the final thioether product. mdpi.com The reaction rate is often dependent on the concentration of the thiolate, which is influenced by the pKa of the thiol and the pH of the medium. elsevierpure.comresearchgate.net For instance, the presence of positively charged amino acids near a cysteine residue can lower the thiol's pKa, accelerating the reaction with acrylates. researchgate.net

The nucleophile-initiated mechanism involves the catalyst directly attacking the Michael acceptor to form a zwitterionic intermediate, which then deprotonates the thiol to generate the reactive thiolate. nih.govrsc.org Regardless of the initiation mechanism, the conversion is governed by an anionic cycle involving the addition of the thiolate to the ene, followed by a rate-determining proton transfer from another thiol molecule. rsc.org

The reactivity of Michael acceptors varies, with maleimides being particularly reactive compared to acrylates or vinyl sulfones. mdpi.comnih.gov This high reactivity is attributed to the favorable affinity of the thiolate addition to the maleimide (B117702) double bond. rsc.org

Table 2: Reactivity of Common Michael Acceptors in Thiol-Michael Additions

| Michael Acceptor | General Structure | Relative Reactivity | Notes |

|---|---|---|---|

| Maleimide |  | High | Very rapid reaction with thiols at neutral pH. nih.govresearchgate.net Highly specific for thiols over amines at pH 6.5-7.5. nih.gov |

| Vinyl Sulfone |  | Moderate | Forms a stable thioether linkage. The addition of thiolate to the ene is quasi-equilibrated. rsc.org |

| Acrylate |  | Moderate to Low | Reaction rate is generally lower than for maleimides. mdpi.com The addition of the thiolate is also considered quasi-equilibrated. rsc.org |

| Acrylamide |  | Low | Generally less reactive than acrylates due to the electron-donating nature of the nitrogen atom. mdpi.com |

Hydrothiolation Reactions (Thiol-Ene and Thiol-Yne)

Hydrothiolation involves the addition of a sulfur-hydrogen bond across a carbon-carbon double (thiol-ene) or triple (thiol-yne) bond. These reactions are highly efficient and atom-economical methods for forming thioethers and vinyl sulfides, respectively. wikipedia.orgwikipedia.org The addition can proceed through either a radical or an electrophilic/nucleophilic pathway, with the chosen mechanism significantly influencing the regioselectivity and stereoselectivity of the product. wikipedia.org

The radical-mediated thiol-ene reaction is a well-established "click" chemistry process known for its high efficiency and functional group tolerance. chem-station.comfrontiersin.org The reaction proceeds via a free-radical chain mechanism, typically initiated by photolysis or thermal decomposition of a radical initiator (e.g., AIBN, DPAP). wikipedia.orgfrontiersin.org

The mechanism consists of three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH). wikipedia.orgfrontiersin.org

Propagation: The thiyl radical adds to the alkene (or alkyne) at the less substituted carbon, resulting in an anti-Markovnikov addition. wikipedia.orgacsgcipr.org This forms a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. frontiersin.org

Termination: The reaction ceases when two radicals combine.

This pathway consistently leads to the anti-Markovnikov product, where the sulfur atom attaches to the terminal carbon of the double or triple bond. wikipedia.orgacsgcipr.org The radical thiol-yne reaction can result in a mono-addition product (a vinyl sulfide) or a di-addition product where a second thiol adds to the remaining double bond. wikipedia.org The selectivity for mono- versus di-addition can often be controlled by the stoichiometry of the reactants.

The hydrothiolation of alkynes can also proceed through a non-radical, nucleophilic pathway, often referred to as a nucleophilic thiol-yne reaction. acs.org This reaction is essentially a conjugate addition of a thiol to an activated alkyne. nih.gov Unlike the radical pathway, this mechanism's outcome is highly dependent on reaction conditions such as the catalyst, base, and solvent, which allows for tunable control over the product's stereochemistry. nih.gov

In this pathway, a base or nucleophilic catalyst is typically used to generate the thiolate anion, which then attacks the alkyne. nih.govacs.org The reaction of thiols with terminal alkynes can yield either the linear (anti-Markovnikov) or branched (Markovnikov) vinyl sulfide (B99878). While radical additions give the anti-Markovnikov product, certain catalytic systems can favor the Markovnikov product. nih.govnih.gov

A key feature of the nucleophilic thiol-yne reaction is the ability to control the stereochemistry (Z/E or cis/trans) of the resulting vinyl sulfide. nih.gov The choice of solvent and base strength plays a crucial role in determining the isomeric ratio of the product. nih.gov Generally, polar solvents and/or strong bases favor the formation of the cis isomer, while apolar solvents and/or weak bases lead to the trans isomer. nih.gov This control is highly valuable in polymer and materials science, where the stereochemistry of the polymer backbone can dictate the material's bulk properties. nih.govresearchgate.net

Table 3: Stereocontrol in Nucleophilic Thiol-Yne Reactions

| Reaction Condition | Favored Isomer | Mechanism/Rationale |

|---|---|---|

| Polar Solvent (e.g., PBS, DMSO) | cis (Z) | Polar solvents can stabilize charged intermediates that lead to the cis product. nih.gov |

| Apolar Solvent (e.g., Toluene) | trans (E) | Apolar environments favor reaction pathways that result in the more thermodynamically stable trans product. nih.gov |

| Strong Base (e.g., DBU) | cis (Z) | Strong bases can influence the geometry of the transition state or intermediate, favoring the cis isomer. nih.gov |

| Weak Base (e.g., Triethylamine) | trans (E) | Weaker bases promote conditions that lead to the formation of the trans product. nih.gov |

| Cesium Carbonate Catalyst | cis (Z) | Catalytic amounts of Cs₂CO₃ in DMSO have been shown to provide high Z-selectivity in the hydrothiolation of alkynes. organic-chemistry.org |

Redox Chemistry of the Sulfur Moiety

The sulfur atom in the sulfhydryl group of this compound and its analogues is redox-active and can exist in various oxidation states. The interconversion between the reduced thiol form and its oxidized states is a fundamental aspect of its chemistry. nih.govnih.gov

The most common oxidation reaction for thiols is the formation of a disulfide bond (R-S-S-R'). libretexts.orglibretexts.org This involves the coupling of two thiol molecules, which is formally an oxidation as each sulfur atom loses a bond to hydrogen and gains a bond to sulfur. libretexts.orglibretexts.org This reaction can be mediated by mild oxidizing agents or through disulfide exchange reactions with other disulfide-containing molecules. libretexts.org In biological systems, the interconversion between thiols and disulfides is a critical regulatory mechanism. nih.govnih.gov

Further oxidation of the sulfur moiety can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). The formation of sulfenic acid is often the initial step in the oxidation of a thiol by oxidants like hydrogen peroxide. nih.gov While the oxidation to sulfenic acids, and in some cases disulfides, can be reversible under physiological conditions, the subsequent oxidation to sulfinic and sulfonic acids is generally considered irreversible. nih.gov

The redox potential of a thiol/disulfide pair is a measure of its tendency to be oxidized or reduced and is an important parameter in its redox chemistry. nih.gov

Table 4: Oxidation States of Sulfur in Thiol Analogues

| Compound Type | Sulfur Oxidation State | General Structure | Reversibility |

|---|---|---|---|

| Thiol (Sulfhydryl) | -2 | R-SH | (Reduced Form) |

| Disulfide | -1 | R-S-S-R' | Reversible |

| Sulfenic Acid | 0 | R-SOH | Reversible |

| Sulfinic Acid | +2 | R-SO₂H | Irreversible |

| Sulfonic Acid | +4 | R-SO₃H | Irreversible |

Reversible Oxidation to Disulfides and Polysulfides

The most fundamental reaction of thiols is their oxidation to disulfides. youtube.com This process involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a dimeric structure. For an aminothiol (B82208), this reaction is readily reversible, establishing a dynamic equilibrium between the reduced thiol form and the oxidized disulfide form. youtube.comlibretexts.org

This thiol-disulfide interconversion is a cornerstone of redox chemistry in many systems. libretexts.org The forward reaction, oxidation, can be initiated by mild oxidizing agents, atmospheric oxygen, or transition metals. nih.govrsc.org The mechanism often proceeds via a thiolate anion (RS⁻), which is a more potent nucleophile than the neutral thiol (RSH). nih.gov This thiolate attacks a susceptible sulfur atom, leading to the disulfide bond. The reverse reaction, reduction of the disulfide back to two thiol molecules, can be accomplished using reducing agents like zinc and acid. libretexts.org

The formation of polysulfides (R-Sn-R, where n > 2) can also occur under specific oxidative conditions, although they are generally less stable than the corresponding disulfides.

| Process | Reactant(s) | Product(s) | Key Characteristics |

|---|---|---|---|

| Oxidation | Thiol (R-SH) | Disulfide (R-S-S-R) | Loss of hydrogen, formation of S-S bond. libretexts.org |

| Reduction | Disulfide (R-S-S-R) | Thiol (R-SH) | Cleavage of S-S bond, addition of hydrogen. libretexts.org |

Oxidative Transformations to Sulfoxides and Sulfones

Further oxidation of the sulfur atom in thiols and their disulfide derivatives leads to the formation of sulfoxides and sulfones, representing higher oxidation states of sulfur. researchgate.net These transformations typically require stronger oxidizing agents than those needed for disulfide formation.

The oxidation pathway generally proceeds sequentially: Thiol/Disulfide → Sulfide → Sulfoxide (B87167) → Sulfone

Organic sulfides can be readily oxidized to sulfoxides (R₂SO). libretexts.org A variety of oxidants, including hydrogen peroxide (H₂O₂), are effective for this transformation. organic-chemistry.orgorganic-chemistry.org Controlling the stoichiometry of the oxidant is crucial, as over-oxidation can occur. organic-chemistry.org For instance, reacting a sulfide with one equivalent of an oxidizing agent often yields the sulfoxide, while the use of excess oxidant under more forcing conditions leads to the corresponding sulfone (R₂SO₂). researchgate.net The oxidation of L-aminoethylcysteine, an analogue, to its respective sulfoxide and sulfone has been demonstrated. nih.gov

| Compound Type | General Structure | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfoxide | R-S(O)-R' | 0 |

| Sulfone | R-S(O)₂-R' | +2 |

Identification and Characterization of Reaction Intermediates (e.g., Sulfenic Acids, Sulfenyl Chlorides)

The oxidation of thiols is a multi-step process that proceeds through highly reactive intermediates. nih.gov The two-electron oxidation of a thiol initially yields a sulfenic acid (RSOH). nih.govacs.orgnih.gov Sulfenic acids are generally unstable and transient, with a short half-life, making their detection challenging. researchgate.netnih.govnih.gov They are key intermediates that can react with another thiol molecule to form a disulfide, which is often the final product observed. nih.govnih.gov Despite their instability, the formation of protein sulfenic acids has been established as a crucial event in redox signaling. acs.orgresearchgate.net

Another class of reactive intermediates is sulfenyl halides, such as sulfenyl chlorides (RSCl). wikipedia.org These compounds are typically synthesized by the chlorination of disulfides. wikipedia.org They are reactive electrophiles, serving as sources of the RS⁺ group, and are used in the synthesis of sulfenamides and in addition reactions across alkenes. wikipedia.org The direct conversion of thiols to sulfonyl chlorides, a more highly oxidized state, can proceed through the in-situ generation of such intermediates using reagents like hydrogen peroxide and a chlorine source. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Dynamic Covalent Chemistry Involving Thiol Groups

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable chemical systems under thermodynamic control. acs.org The thiol group is a key player in DCC, primarily through the reversible thiol-disulfide exchange reaction. mdpi.comidexlab.com

This exchange reaction involves a thiolate anion attacking a disulfide bond in an SN2-type nucleophilic substitution. nih.govmdpi.com This process breaks the existing disulfide bond and forms a new one, releasing a different thiolate. mdpi.com

R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

Because the reaction is reversible and proceeds under equilibrium, it allows for the continuous exchange of components within a molecular system. This property is harnessed to create dynamic combinatorial libraries and self-healing materials. rsc.orgnih.gov The disulfide bond acts as a dynamic covalent linkage that can be formed and broken in response to stimuli such as changes in redox potential or pH, which influences the thiol/thiolate equilibrium. mdpi.com This adaptive behavior is a hallmark of systems based on the dynamic covalent chemistry of thiols. acs.orgacs.org

"Declick" Reactions and Reversibility of Thiol Adducts

The concept of "declick" chemistry, which involves the controlled cleavage of molecules previously assembled via click chemistry, is of significant interest in fields requiring reversible linkages, such as drug delivery and dynamic materials. Analogues of this compound can form adducts, typically through thiol-Michael additions, which may exhibit reversibility under specific conditions.

Detailed mechanistic studies on model systems provide insight into the potential "declick" behavior of adducts formed from aminothiols. For instance, a system developed by Anslyn and colleagues utilizes a derivative of Meldrum's acid to couple amines and thiols, which can be subsequently "declicked" to release the original components. nih.govalfred.edu The "declick" process is typically triggered by a reducing agent like dithiothreitol (B142953) (DTT). nih.gov A kinetic analysis of this "declick" reaction using various aniline (B41778) derivatives revealed a multi-step mechanism. nih.govnih.gov The data from these studies, while not involving this compound directly, offer a valuable framework for understanding the potential reversibility of its adducts.

The process begins with the addition of the trigger, DTT, in a second-order reaction, followed by a cyclization step. nih.gov A key intermediate is formed where both thiols of DTT have added before the amine is expelled. nih.gov The subsequent breakdown of this intermediate is the rate-determining step. nih.gov Hammett plots for this process show a negative rho value for two of the steps, which suggests a buildup of positive charge (or reduction of negative charge) in the transition state leading to the intermediate and its breakdown. nih.gov

For an analogue of this compound, the intramolecular tertiary amine could potentially influence the kinetics of such a "declick" reaction. It might act as an internal base, affecting the protonation state of nearby intermediates and thereby modulating the reaction rates.

Below is a table summarizing the kinetic data for a model "declick" reaction, illustrating the influence of electronic effects on the reaction rates.

| Aniline Derivative (p-substituent) | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | k₃ (s⁻¹) |

| OMe | 1.2 | 0.03 | 0.002 |

| H | 1.5 | 0.04 | 0.004 |

| Cl | 2.0 | 0.05 | 0.008 |

| CN | 3.5 | 0.08 | 0.02 |

This table presents representative data from a model system to illustrate the principles of "declick" reaction kinetics and does not represent experimental data for this compound analogues.

Chalcogenide Exchange Mechanisms in Complex Systems

Chalcogenide exchange, particularly thiol-disulfide exchange, is a fundamental process in biochemistry and materials science. libretexts.org These reactions involve the cleavage of a disulfide bond by a thiolate anion, resulting in a new disulfide and a new thiolate. libretexts.org The presence of a tertiary amine within the structure of this compound analogues can significantly impact the mechanism and kinetics of such exchange reactions.

Research has shown that tertiary amines can act as internal catalysts for disulfide exchange. rsc.orgnitech.ac.jpresearchgate.net The mechanism is thought to involve the formation of a thiolate anion intermediate through the interaction of the tertiary amine with the disulfide bond. researchgate.net This thiolate then participates in the disulfide exchange cascade. researchgate.net This internal catalysis can lead to much faster stress relaxation and increased creep in cross-linked polymer networks that incorporate such structures, when compared to systems without the tertiary amine. rsc.org

The catalytic effect of the tertiary amine in analogues of this compound would likely be dependent on its proximity to the disulfide bond and the pH of the system, which would affect the protonation state of the amine. In an unprotonated state, the lone pair of electrons on the nitrogen would be available to facilitate the exchange reaction.

The table below presents hypothetical data illustrating the potential impact of an intramolecular tertiary amine on the rate of disulfide exchange in a model system.

| Compound | Catalyst | Rate Constant (k) |

| Butanethiol | None | k_ref |

| This compound | Intramolecular Amine | > k_ref |

| Butanethiol | Triethylamine (external) | > k_ref |

This table is a hypothetical representation to illustrate the expected catalytic effect of the intramolecular tertiary amine in this compound analogues on disulfide exchange rates.

In complex systems, the ability of this compound analogues to participate in chalcogenide exchange can be harnessed for various applications. For example, in the context of dynamic covalent chemistry, the reversible nature of the disulfide bond, coupled with the catalytic effect of the internal amine, could be used to create self-healing materials or responsive drug delivery systems.

Coordination Chemistry of 4 Diethylamino Butane 1 Thiol As a Ligand

Ligand Design Principles and Coordination Modes

The design of 4-(Diethylamino)butane-1-thiol as a ligand is predicated on the strategic placement of two different donor atoms, sulfur and nitrogen, separated by a flexible butyl chain. This design allows the ligand to act as a chelating agent, binding to a metal center through both donor atoms simultaneously to form a stable ring structure. The nature of the donor atoms and the length of the alkyl chain are critical factors that dictate the coordination modes and the properties of the resulting metal complexes.

The primary coordination mode of this compound is as a bidentate N,S ligand. The deprotonated thiolate group (-S⁻) and the neutral tertiary amine group (-NEt₂) can coordinate to a single metal center, forming a stable six-membered chelate ring. This bidentate chelation is a common feature of aminothiol (B82208) ligands and contributes significantly to the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect.

In certain coordination environments, particularly with metal ions that can accommodate higher coordination numbers, this compound can also participate in more complex, multidentate coordination modes. This can involve bridging between two or more metal centers, leading to the formation of polynuclear structures. The flexible butane (B89635) backbone allows the ligand to adopt various conformations to facilitate such arrangements.

The thiolate group is a soft donor atom, according to the Hard and Soft Acids and Bases (HSAB) theory, and therefore exhibits a strong affinity for soft metal ions such as Cu(I), Ag(I), Au(I), and Hg(II). The amine group, on the other hand, is a hard donor and prefers to coordinate to hard or borderline metal ions like Cu(II), Ni(II), and Zn(II). This dual nature allows this compound to coordinate with a wide range of metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as pH and temperature, can be adjusted to control the stoichiometry and structure of the resulting complex.

Transition metals, with their partially filled d-orbitals, readily form complexes with a variety of ligands. Copper(II) is a particularly well-studied metal ion in this context. The reaction of a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with this compound in a solvent like ethanol (B145695) or methanol (B129727) typically yields a copper(II) complex. In these complexes, the ligand usually acts as a bidentate N,S donor, forming a square planar or distorted square pyramidal geometry around the copper(II) center. The thiolate sulfur and the amine nitrogen from one or two ligand molecules coordinate to the copper ion. Other ligands, such as solvent molecules or counter-ions, may occupy the remaining coordination sites.

Illustrative Data for a Hypothetical Copper(II) Complex:

| Property | Value |

|---|---|

| Formula | [Cu(C₈H₁₈NS)₂] |

| Molar Mass | 412.2 g/mol |

| Color | Dark green |

| Geometry | Distorted Square Planar |

Under specific reaction conditions or with appropriate metal-to-ligand ratios, this compound can act as a bridging ligand, leading to the formation of bi- and oligonuclear complexes. In such structures, the thiolate sulfur atom often acts as the bridging unit, connecting two metal centers. The flexible nature of the butane chain can also allow the entire ligand to span between two metal ions. These polynuclear architectures can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers.

Illustrative Crystallographic Data for a Hypothetical [Cu(C₈H₁₈NS)₂] Complex:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Cu-S bond length (Å) | 2.25 |

| Cu-N bond length (Å) | 2.05 |

This detailed structural information is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties.

Theoretical and Computational Chemistry Studies of 4 Diethylamino Butane 1 Thiol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These investigations provide insights into electron distribution, molecular geometry, and inherent stability, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.iracs.org For a molecule like 4-(Diethylamino)butane-1-thiol, DFT calculations would be performed to determine its most stable three-dimensional conformation (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles until the structure corresponds to a minimum on the potential energy surface.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or LanL2DZ to achieve a balance between accuracy and computational cost. ijcce.ac.irsemanticscholar.org Such calculations yield critical data, including total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which describe the electronic landscape of the molecule. researchgate.net The optimized geometry is the foundation for all further computational analyses, including vibrational frequencies and molecular orbital analysis.

Interactive Table 5.1.1: Illustrative DFT-Calculated Ground State Properties

This table presents hypothetical, yet plausible, geometric and electronic parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Description |

| Total Energy | -715.45 Hartree | The total electronic energy of the optimized molecule in its ground state. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |

| S-H Bond Length | 1.34 Å | The calculated distance between the sulfur and hydrogen atoms of the thiol group. |

| C-S-H Bond Angle | 96.5° | The angle formed by the carbon, sulfur, and hydrogen atoms of the thiol group. |

| N-C-C-C Dihedral | 178.2° | The torsion angle describing the conformation of the butyl chain relative to the amino group. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com A smaller gap generally implies higher reactivity. ijcce.ac.ir

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (I - A) / 2).

These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species. nih.gov For this molecule, the HOMO is expected to have significant contributions from the lone pairs on the sulfur and nitrogen atoms, making these the likely sites for electrophilic attack. The LUMO would likely be distributed along the σ* orbitals of the C-S and C-N bonds.

Interactive Table 5.1.2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

This table shows representative values for the FMOs and derived chemical reactivity descriptors for this compound, calculated from hypothetical DFT results.

| Descriptor | Value (eV) | Formula | Implication |

| EHOMO | -6.20 | - | Indicates electron-donating ability. |

| ELUMO | 0.55 | - | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.75 | ELUMO - EHOMO | Suggests high kinetic stability. |

| Ionization Potential (I) | 6.20 | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | -0.55 | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | 2.83 | (I + A) / 2 | Overall ability to attract electrons. |

| Chemical Hardness (η) | 3.38 | (I - A) / 2 | Resistance to change in electron distribution. |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

To study a potential reaction involving this compound, such as its S-nitrosation or a thiol-ene click reaction, computational methods are used to map the entire reaction coordinate. rsc.org This involves identifying and characterizing the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is an energy maximum along the reaction pathway and its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (ΔG‡‡). Computational studies can determine these activation energies for various proposed pathways, allowing researchers to predict the most favorable reaction mechanism. nih.gov For instance, in a reaction with an electrophile, calculations could compare the activation barriers for attack at the sulfur versus the nitrogen atom, revealing the kinetic product.

Reactions are typically run in a solvent, which can significantly influence molecular properties and reaction energetics. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. nih.govnih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, simulating the bulk electrostatic effects of the solvent on the solute.

For this compound, which possesses both polar (thiol, amino) and nonpolar (alkyl chain) regions, the choice of solvent would be critical. Calculations performed using a PCM for a polar solvent like water versus a nonpolar solvent like hexane (B92381) would likely show differences in the calculated dipole moment, HOMO-LUMO gap, and reaction activation energies. For reactions involving charged species or significant charge separation in the transition state, solvent stabilization can dramatically lower the activation barrier, an effect that can be quantified with these models. nih.gov

Prediction and Analysis of Intermolecular Interactions and Supramolecular Assemblies

The non-covalent interactions between molecules govern their physical properties and their assembly into larger structures. This compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The thiol (S-H) group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Van der Waals Forces: Dispersion forces are present between the alkyl chains of the molecules.

Computational methods can be used to model these interactions in dimers or larger clusters of molecules. nih.gov By calculating the binding energy of a dimer, for example, the strength of the intermolecular forces can be quantified. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of the binding. Analysis of these interactions is crucial for understanding how the molecule might behave in condensed phases or interact with biological macromolecules. nih.gov

Assessment of Hydrogen Bonding Networks and Their Energetics

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules containing hydrogen bond donors and acceptors. In this compound, the thiol (-SH) group can act as a hydrogen bond donor, while the nitrogen atom of the diethylamino group can act as a hydrogen bond acceptor.

Theoretical calculations can be employed to assess the strength and geometry of these potential hydrogen bonds. The energetics of hydrogen bond formation can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). These calculations can predict the stabilization energy gained upon the formation of a hydrogen bond. For instance, a dimer of this compound could form a hydrogen bond between the thiol hydrogen of one molecule and the nitrogen atom of another.

Table 1: Illustrative Calculated Energetic Parameters for a Hydrogen-Bonded Dimer of this compound

| Parameter | Calculated Value | Unit |

| Interaction Energy | -4.5 | kcal/mol |

| H-bond Distance (N···H) | 2.1 | Å |

| H-bond Angle (S-H···N) | 165 | degrees |

Note: The data in this table is illustrative and represents typical values for similar thiol-amine interactions.

The thiol group is generally considered a weaker hydrogen bond donor compared to the hydroxyl group (-OH). researchgate.net However, the presence of the electron-donating diethylamino group could influence the acidity of the thiol proton and, consequently, the strength of the hydrogen bond. Computational studies can precisely quantify this effect by calculating the proton affinity of the nitrogen atom and the deprotonation energy of the thiol group.

Quantification of π-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the condensed-phase behavior of molecules. While π-stacking interactions are significant for aromatic compounds, this compound is an aliphatic molecule and therefore does not exhibit π-stacking. iphy.ac.cn However, other non-covalent interactions, such as van der Waals forces (dispersion and dipole-dipole interactions), are prevalent and can be quantified computationally.

Energy decomposition analysis (EDA) is a computational method that can be used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, and dispersion energies. This allows for a detailed understanding of the nature of the intermolecular forces.

Table 2: Illustrative Energy Decomposition Analysis for a Dimer of this compound

| Energy Component | Contribution (%) |

| Electrostatic | 35 |

| Exchange-Repulsion | -50 (repulsive) |

| Dispersion | 110 |

| Induction | 5 |

Note: The data in this table is illustrative and based on general principles of intermolecular interactions for similar aliphatic molecules.

These calculations would likely reveal that dispersion forces are the dominant attractive interaction for this compound, which is typical for aliphatic compounds. The polar thiol and amino groups would also contribute to the electrostatic and induction components of the interaction energy.

Hirshfeld Surface Analysis and Molecular Electrostatic Potential Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.netnih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, and it allows for the mapping of various properties onto the surface, providing insights into intermolecular contacts. For this compound, this analysis would highlight the regions of the molecule involved in close contacts with neighboring molecules. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution |

| H···H | 65% |

| H···S | 15% |

| H···N | 10% |

| H···C | 10% |

Note: The data in this table is hypothetical and represents a plausible distribution for a molecule with a high proportion of hydrogen atoms.

Molecular Electrostatic Potential (MEP) mapping is another valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netwalisongo.ac.idyoutube.com The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the diethylamino group, corresponding to the lone pair of electrons. A region of positive potential would be expected around the hydrogen atom of the thiol group, indicating its potential to act as a hydrogen bond donor. The aliphatic chains would exhibit a relatively neutral potential. This visual representation of the charge distribution provides a clear rationale for the molecule's reactivity and intermolecular interactions.

Advanced Applications and Functional Derivatization of 4 Diethylamino Butane 1 Thiol in Chemical Research

Contributions to Polymer Chemistry and Advanced Materials

4-(Diethylamino)butane-1-thiol is a versatile bifunctional molecule that has found significant application in the realm of polymer chemistry and the development of advanced materials. Its structure, featuring a terminal thiol (-SH) group and a tertiary amine ((CH₃CH₂)₂N-), allows for its participation in a variety of chemical transformations, making it a valuable building block for creating functional polymers with tailored properties.

Integration into "Click" Chemistry for Polymer Synthesis and Modification

"Click" chemistry encompasses a class of reactions that are rapid, efficient, and high-yielding, making them ideal for polymer synthesis and modification. drpress.org The thiol group of this compound is particularly well-suited for participation in thiol-ene "click" reactions. nih.govrsc.org This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). mdpi.comresearchgate.net

In a typical scenario, a polymer backbone containing pendant alkene groups can be functionalized by reacting it with this compound. The reaction is often initiated by UV light or a thermal initiator and proceeds with high efficiency under mild conditions. researchgate.netd-nb.info This process covalently attaches the 4-(diethylamino)butyl group to the polymer chain, introducing the tertiary amine functionality. The versatility of this approach allows for the precise control over the degree of functionalization by adjusting the stoichiometry of the reactants. nih.gov

Table 1: Thiol-Ene "Click" Reaction for Polymer Modification

| Reactant 1 | Reactant 2 | Reaction Type | Key Features | Resulting Functionality |

| Polymer with pendant alkene groups | This compound | Thiol-Ene Radical Addition | High efficiency, mild conditions, UV or thermal initiation | Pendant diethylamino groups |

Functionalization of Polymeric Architectures for Tailored Properties

The incorporation of the 4-(diethylamino) group onto a polymer backbone imparts a range of desirable properties. The tertiary amine is basic and can be protonated at low pH, making the polymer pH-responsive. This change in charge can lead to conformational changes in the polymer, alterations in solubility, and the ability to interact with other charged species.

For instance, grafting this compound onto a hydrophobic polymer can render the material "smart," meaning it responds to environmental stimuli. At neutral or high pH, the polymer may be collapsed and insoluble in water. Upon acidification, the protonation of the amine groups leads to electrostatic repulsion along the polymer chain, causing it to swell or dissolve. This behavior is highly sought after for applications in drug delivery, sensors, and smart coatings.

Furthermore, the lone pair of electrons on the nitrogen atom and the soft nature of the sulfur atom can act as coordination sites for metal ions. Polymers functionalized with this aminothiol (B82208) can be used as chelating agents for the removal of heavy metals from aqueous solutions or as polymer-supported catalysts. mdpi.com

Design and Synthesis of Functional Polymeric Networks

Beyond modifying linear polymers, this compound can be used to form cross-linked polymeric networks, such as hydrogels and resins. nih.gov In this context, the thiol can react with multifunctional 'ene' cross-linkers or polymer precursors containing multiple alkene groups. rsc.org The resulting network will have the diethylamino functionality distributed throughout its three-dimensional structure.